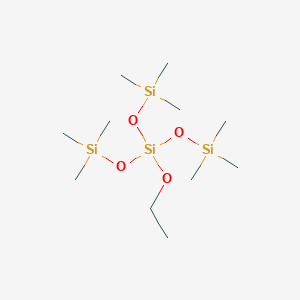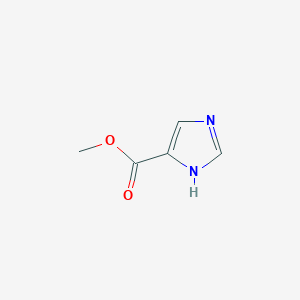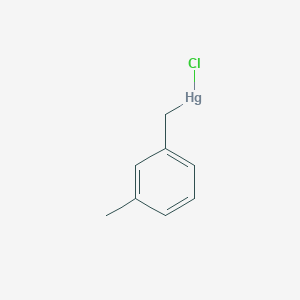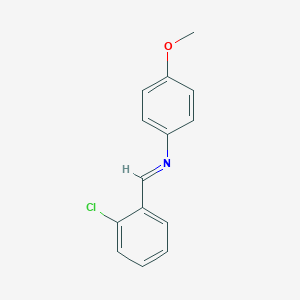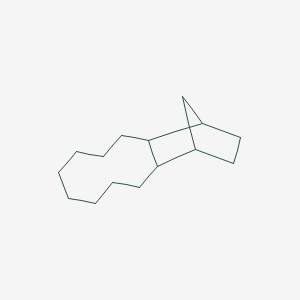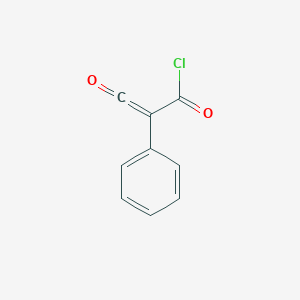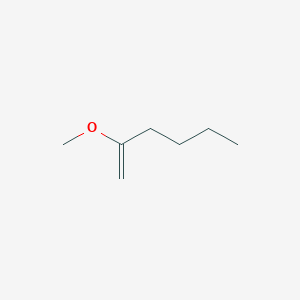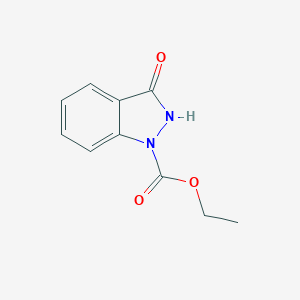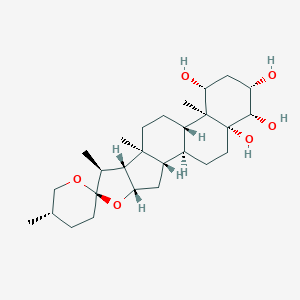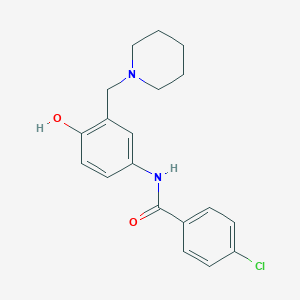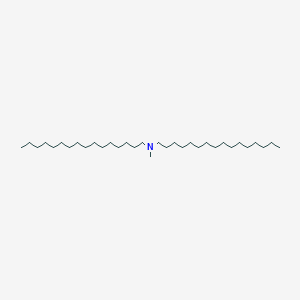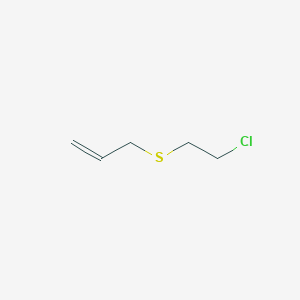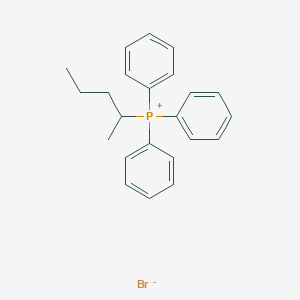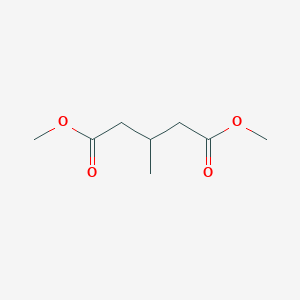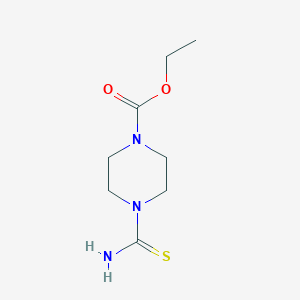
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester, commonly known as PCTE, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. PCTE is a versatile compound that has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of PCTE is not well understood. However, it is believed that PCTE acts as a thiol-reactive compound that can modify the cysteine residues of proteins. This modification can lead to changes in the conformation and activity of the protein, which can affect its biological function.
Efectos Bioquímicos Y Fisiológicos
PCTE has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PCTE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, PCTE has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCTE is a versatile compound that has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. PCTE is also a reactive compound that can be used to modify proteins and other biomolecules. However, PCTE has some limitations for use in lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, PCTE can react with other thiols in the system, which can lead to non-specific modifications.
Direcciones Futuras
There are several future directions for research on PCTE. One area of research is the development of new synthetic methods for PCTE and its derivatives. Another area of research is the investigation of the biological activities of PCTE and its derivatives. This research could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new methods for the modification of proteins using PCTE could have important applications in biotechnology and drug discovery.
Métodos De Síntesis
The synthesis of PCTE can be achieved by reacting ethyl piperazine-1-carboxylate with thiocarbamoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of PCTE obtained by this method is high, and the process is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
PCTE is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of piperazine derivatives, which have a wide range of biological activities. PCTE is also used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propiedades
Número CAS |
19553-02-7 |
|---|---|
Nombre del producto |
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester |
Fórmula molecular |
C8H15N3O2S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
Clave InChI |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=S)N |
Otros números CAS |
19553-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



